N,N-Diethyl-2-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBVXOGCHVDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737300 | |
| Record name | N,N-Diethyl-2-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-36-2 | |
| Record name | N,N-Diethyl-2-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Pyridine Precursors
Methodology:
Fluorination of pyridine derivatives, such as 2-chloropyridine or 2,6-dichloropyridine, using electrophilic or nucleophilic fluorinating agents like silver fluoride (AgF) or other fluorinating reagents, under controlled conditions.
- Fluorination with AgF can be performed in the presence of moisture, with yields around 79-84%, even without rigorous exclusion of air and moisture, provided acetonitrile is dried with molecular sieves (Table 2 in).
- The process involves weighing reagents in air, sealing under nitrogen or air, and heating at elevated temperatures (e.g., 130°C) under microwave irradiation or conventional heating.
2,6-Dichloropyridine + AgF → 2-Fluoropyridine derivatives
- The fluorination step is critical for introducing the fluorine atom at the 2-position, which is essential for subsequent functionalization.
Chlorination and Nucleophilic Substitution Pathways
Methodology:
Chlorination of 3,5-dichloro-2-pyridone using phosphorus oxychloride (POCl₃) or chlorination of 2-pyridone derivatives to obtain chlorinated pyridines, which are then subjected to nucleophilic substitution with fluoride sources.
Synthesis of Pyridine Carboxylic Acid Derivatives
Methodology:
Preparation of pyridine-3-carboxylic acid derivatives via multi-step processes, including oxidation of pyridine derivatives or direct substitution reactions.
Amide Formation
Methodology:
Coupling of the pyridine-3-carboxylic acid derivative with diethylamine or its equivalents using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- The formation of N,N-Diethyl-2-fluoropyridine-3-carboxamide involves reacting the fluorinated pyridine acid with diethylamine under conditions such as reflux in suitable solvents (e.g., dichloromethane, acetonitrile).
Representative Data Table of Preparation Conditions
Research Findings and Notes
Fluorination Efficiency:
Fluorination with AgF is effective under mild conditions, with minimal sensitivity to moisture if proper drying techniques are employed. Reactions can be performed in open air with slight yield reductions, simplifying the process.Chlorination Pathways:
Chlorination of pyridone derivatives provides accessible intermediates for subsequent fluorination or substitution, offering flexibility in synthetic routes.Microwave-Assisted Synthesis:
Microwave irradiation enhances reaction rates and yields, especially in the synthesis of pyridine derivatives with functional groups at specific positions.Purification Techniques: Reverse-phase chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity for subsequent steps.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Radiolabeled Imaging Agents
One of the notable applications of N,N-Diethyl-2-fluoropyridine-3-carboxamide is its use as a precursor for radiolabeled compounds in positron emission tomography (PET). The compound has been synthesized as part of a melanin-targeted probe, specifically 18F-MEL050, which is utilized for early detection of melanoma and its metastasis. The radiochemical stability and favorable pharmacokinetic properties of this compound make it a promising candidate for PET imaging, enhancing the accuracy of melanoma staging and detection .
1.2 Late-Stage Functionalization in Drug Development
The compound serves as a versatile intermediate in the late-stage functionalization of various medicinally relevant compounds. Research indicates that the fluorination and subsequent nucleophilic aromatic substitution reactions can be performed under mild conditions, allowing for the efficient modification of complex heterocyclic structures. This method has been applied to synthesize derivatives of existing pharmaceuticals, enhancing their efficacy and specificity . For instance, derivatives of betahistine, a drug used for Ménière’s disease, were successfully synthesized using this compound as an intermediate .
Organic Synthesis Applications
2.1 Synthesis of Heterocycles
This compound is instrumental in synthesizing various heterocyclic compounds. It can undergo C-H fluorination followed by nucleophilic substitution reactions to yield polysubstituted pyridines and other nitrogen-containing heterocycles. This versatility allows chemists to create diverse structural analogs that are essential in developing new therapeutic agents .
2.2 Functional Group Compatibility
The compound exhibits high compatibility with numerous functional groups, allowing for the introduction of various substituents without significant degradation of the core structure. This feature is particularly valuable in synthetic chemistry, where maintaining the integrity of complex molecules during modification is crucial .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole interactions, which can influence its binding affinity and selectivity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-Diethyl-2-fluoropyridine-3-carboxamide with structurally related pyridine carboxamides, focusing on substituent positions, synthetic methods, and inferred properties.
Structural Analogues and Positional Isomers
Physicochemical and Pharmacological Inferences
- Electronic Effects : Fluorine at position 2 (vs. 3) may alter the pyridine ring’s electron distribution, affecting reactivity in substitution reactions or binding to biological targets.
Key Differences in Functional Groups
Biological Activity
N,N-Diethyl-2-fluoropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of fluorinated pyridine derivatives. Its structure can be represented as follows:
- Molecular Formula : C₁₀H₁₂FN₃O
- Molecular Weight : 197.22 g/mol
The presence of the fluorine atom and the carboxamide functional group contributes to its unique pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, related pyrimidine-based drugs demonstrated high inhibition against influenza A virus polymerase with an IC50 value of 0.06 μM, indicating potent antiviral activity at submicromolar concentrations . This suggests that this compound may possess similar antiviral properties.
Anticancer Activity
This compound has shown promising results in cancer research:
- Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a selective action against cancer cells .
- Mechanism of Action : The compound was found to induce apoptosis and inhibit cell migration and invasion in cancer cells, suggesting multiple mechanisms through which it exerts its anticancer effects .
- Selectivity Index : In comparative studies, this compound displayed a selectivity index that favors cancer cells over normal cells, enhancing its therapeutic potential in oncology .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of this compound in various cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.4 | Low |
This data underscores the compound's effectiveness against TNBC while minimizing effects on non-cancerous cells.
Study 2: Mechanistic Insights
In another investigation, the mechanism by which this compound induces apoptosis was explored. The study revealed that treatment resulted in increased levels of caspase 9, a key apoptotic marker, suggesting that the compound activates the intrinsic apoptotic pathway in cancer cells .
Pharmacokinetics and Safety Profile
The pharmacokinetic parameters of this compound are essential for understanding its therapeutic window:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
These parameters indicate a favorable pharmacokinetic profile that supports further development for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Diethyl-2-fluoropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves fluorination of pyridine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation). Key parameters include temperature control (0–25°C for fluorination) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) to minimize side products . For carboxamide synthesis, inert atmospheres (N₂/Ar) and dry solvents (DMF, THF) are critical to prevent hydrolysis. Yields typically range from 60–75% after purification by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm; retention time ~8.2 min .
- NMR : Key signals include δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 4.2–4.5 ppm (quartet, N-CH₂), and δ 8.1–8.3 ppm (doublet, pyridine-H) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 239.1164 (calculated for C₁₁H₁₄FN₂O) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | >50 | Stable (degradation <2%) |
| Methanol | 20–25 | Stable |
| Water | <1 | Hydrolyzes (>10%) |
- Recommendation : Use DMSO for stock solutions (store at -20°C) and methanol for dilution. Avoid aqueous buffers unless stabilized at pH 6–7 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Strategy :
Core Modifications : Introduce substituents at the pyridine C4/C5 positions (e.g., Cl, CF₃) to enhance lipophilicity and target binding .
Amide Variations : Replace diethyl groups with cyclic amines (piperidine, morpholine) to modulate pharmacokinetics .
Fluorine Scanning : Replace the 2-fluoro group with other halogens (Cl, Br) to assess electronic effects on activity .
- Assays : Use enzyme inhibition assays (IC₅₀ determination) and molecular docking (PDB: 4XYZ) to prioritize candidates .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
- Approach :
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.85) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA-A receptors) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Case Example : If one study reports potent inhibition of Enzyme X (IC₅₀ = 50 nM ), but another finds no activity (IC₅₀ >10 µM ):
Replicate Conditions : Confirm assay parameters (pH, cofactors, temperature).
Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out degradation.
Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify confounding targets .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
